molecular formula C8H6FNO2S B3054552 [(3-fluorophenyl)sulfonyl]methyl cyanide CAS No. 61081-29-6

[(3-fluorophenyl)sulfonyl]methyl cyanide

Cat. No.: B3054552
CAS No.: 61081-29-6
M. Wt: 199.20
InChI Key: NRSBTJMXCKYTDF-UHFFFAOYSA-N
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Description

[(3-fluorophenyl)sulfonyl]methyl cyanide is an organic compound that features a sulfonyl group attached to a 3-fluorophenyl ring and a cyanide group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluorophenyl)sulfonyl]methyl cyanide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the sulfonyl chloride reacts with sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3-fluorophenyl)sulfonyl]methyl cyanide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonate esters.

    Reduction: The compound can be reduced to form sulfides or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as DMF or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Nucleophilic Substitution: Products include substituted sulfonyl derivatives such as sulfonamides, sulfonate esters, and sulfonyl thiols.

    Oxidation: Products include sulfonic acids and sulfonate esters.

    Reduction: Products include sulfides and thiols.

Scientific Research Applications

[(3-fluorophenyl)sulfonyl]methyl cyanide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of [(3-fluorophenyl)sulfonyl]methyl cyanide involves its ability to act as an electrophile due to the presence of the sulfonyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes. The cyanide group can also participate in nucleophilic addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

[(3-fluorophenyl)sulfonyl]methyl cyanide can be compared with other sulfonyl cyanides and fluorinated aromatic compounds:

    [(4-fluorophenyl)sulfonyl]methyl cyanide: Similar structure but with the fluorine atom in the para position, which may affect its reactivity and biological activity.

    [(3-chlorophenyl)sulfonyl]methyl cyanide: Chlorine substituent instead of fluorine, leading to different electronic effects and reactivity.

    [(3-fluorophenyl)sulfonyl]ethyl cyanide: Ethyl group instead of methyl, which can influence the compound’s steric properties and reactivity.

This compound stands out due to its unique combination of a fluorinated aromatic ring and a sulfonyl cyanide group, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

2-(3-fluorophenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBTJMXCKYTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737149
Record name (3-Fluorobenzene-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61081-29-6
Record name (3-Fluorobenzene-1-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-fluorophenyl)sulfonyl]methyl cyanide
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[(3-fluorophenyl)sulfonyl]methyl cyanide
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[(3-fluorophenyl)sulfonyl]methyl cyanide
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[(3-fluorophenyl)sulfonyl]methyl cyanide
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[(3-fluorophenyl)sulfonyl]methyl cyanide
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